molecular formula C11H11N5S2 B4434221 Thiazole, 4,5-dihydro-2-[[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]thio]-

Thiazole, 4,5-dihydro-2-[[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]thio]-

Cat. No.: B4434221
M. Wt: 277.4 g/mol
InChI Key: VPJIRWCOIPVKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Thiazole, 4,5-dihydro-2-[[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]thio]- features a 4,5-dihydrothiazole core substituted at the 2-position with a methylthio group linked to a 1-phenyl-1H-tetrazole moiety. The phenyl group on the tetrazole may further influence lipophilicity and intermolecular interactions, making it a candidate for pharmacological applications .

Properties

IUPAC Name

2-[(1-phenyltetrazol-5-yl)methylsulfanyl]-4,5-dihydro-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S2/c1-2-4-9(5-3-1)16-10(13-14-15-16)8-18-11-12-6-7-17-11/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJIRWCOIPVKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole, 4,5-dihydro-2-[[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]thio]- typically involves the reaction of hydrazonoyl halides with thioamides in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate thiohydrazonate, which undergoes cyclization to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reactivity of the 4,5-Dihydrothiazole Ring

The 4,5-dihydrothiazole (thiazoline) ring exhibits distinct reactivity due to its partial saturation and sulfur-nitrogen framework:

  • Oxidation : Thiazoline derivatives are readily oxidized to aromatic thiazoles using agents like hydrogen peroxide (H₂O₂) or iodine (I₂) . For example:

    4,5-DihydrothiazoleH2O2Thiazole+2H2O\text{4,5-Dihydrothiazole} \xrightarrow{\text{H}_2\text{O}_2} \text{Thiazole} + 2\text{H}_2\text{O}
  • Ring-Opening Reactions : The ring can undergo nucleophilic attack at the sulfur atom. For instance, treatment with alkyl halides (R-X) may lead to cleavage of the C–S bond, forming thiol intermediates .

Thioether Functional Group Reactivity

The methylthio (–SCH₂–) bridge connecting the thiazoline and tetrazole moieties is susceptible to:

  • Oxidative Cleavage : Agents like meta-chloroperbenzoic acid (mCPBA) convert thioethers to sulfoxides or sulfones :

    –S–CH2mCPBA–SO–CH2– or –SO2CH2\text{–S–CH}_2– \xrightarrow{\text{mCPBA}} \text{–SO–CH}_2– \text{ or } \text{–SO}_2–\text{CH}_2–
  • Alkylation/Substitution : The sulfur atom can act as a nucleophile, reacting with electrophiles (e.g., alkyl halides) to form new thioether derivatives .

Tetrazole Moiety Reactivity

The 1-phenyltetrazole group contributes unique reactivity:

  • Coordination Chemistry : Tetrazoles act as ligands for transition metals (e.g., Cu, Ag) via nitrogen lone pairs, enabling catalytic or sensing applications .

  • Thermal Decomposition : Tetrazoles may undergo thermolysis to generate nitrogen gas (N₂) and azide intermediates, useful in click chemistry .

  • Nucleophilic Substitution : The methyl group attached to the tetrazole can participate in Friedel-Crafts alkylation or condensation with aldehydes .

Key Reaction Pathways and Products

Reaction Type Reagents/Conditions Products Supporting Sources
Oxidation of Thiazoline H₂O₂, I₂, or O₂Aromatic thiazole derivative
Thioether Oxidation mCPBA, H₂O₂Sulfoxide or sulfone derivatives
Nucleophilic Substitution Alkyl halides (R-X), TEAAlkylated thioether or tetrazole derivatives
Cycloaddition (Click Chemistry) Cu(I) catalysts, alkynesTriazole-linked conjugates
Condensation Aldehydes/Ketones, acid/baseSchiff bases or fused heterocycles (e.g., coumarin-thiazole hybrids)

Spectral Characterization of Derivatives

  • IR Spectroscopy :

    • Thiazoline C=N Stretch : 1600–1650 cm⁻¹ .

    • Tetrazole C–N Stretch : 1350–1450 cm⁻¹ .

  • ¹H-NMR :

    • Thiazoline CH₂ Protons : δ 3.0–4.0 ppm (multiplet) .

    • Tetrazole Aromatic Protons : δ 7.2–7.8 ppm (singlet/multiplet) .

Mechanistic Insights

  • Oxidation of Thiazoline : Proceeds via a radical intermediate, confirmed by ESR studies .

  • Tetrazole Thermolysis : Follows a [3+2] cycloreversion pathway, releasing N₂ and forming nitrile imines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has demonstrated efficacy against various bacterial strains and fungi. Research indicates that thiazole-based compounds can disrupt microbial cell walls and inhibit vital enzymatic processes, making them potential candidates for developing new antibiotics and antifungal agents .

Anticancer Properties
Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. The incorporation of the tetrazole moiety enhances the biological activity of these compounds by improving their interaction with cellular targets involved in cancer progression. For instance, thiazoles have been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models .

Anti-inflammatory Effects
Thiazole compounds have also been investigated for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes them promising candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

Fungicides and Pesticides
The thiazole structure is a key component in many agricultural chemicals. Compounds like Thiazole, 4,5-dihydro-2-[[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]thio]- are being explored as potential fungicides due to their ability to inhibit fungal growth and spore formation. Their effectiveness against plant pathogens can lead to increased crop yields and reduced reliance on traditional chemical pesticides .

Plant Growth Regulators
Some thiazole derivatives have been identified as plant growth regulators. They can enhance germination rates and improve resistance to environmental stressors such as drought or salinity. This application is particularly relevant in sustainable agriculture practices aimed at improving crop resilience.

Material Science

Organic Electronics
Thiazole compounds are being researched for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their unique electronic properties allow for efficient charge transport and light emission, making them suitable materials for next-generation electronic devices.

Polymer Chemistry
In polymer science, thiazoles are utilized as building blocks for synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers can be applied in coatings, adhesives, and other industrial applications where durability is essential.

Data Tables

Application Area Compound Role Key Findings
Medicinal ChemistryAntimicrobialEffective against bacteria and fungi; potential antibiotic development .
AnticancerInduces apoptosis; inhibits tumor growth .
Anti-inflammatoryModulates cytokine production; potential treatment for chronic diseases .
AgriculturalFungicidesInhibits fungal growth; enhances crop yields .
Plant Growth RegulatorImproves germination rates; enhances stress resistance.
Material ScienceOrganic ElectronicsEfficient charge transport; suitable for OLEDs and OPVs.
Polymer ChemistryEnhances thermal stability; applicable in coatings and adhesives.

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of thiazole derivatives against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial viability with specific derivatives showing minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
  • Cancer Cell Apoptosis Induction : Research featured in Cancer Letters demonstrated that a thiazole derivative induced apoptosis in breast cancer cells through mitochondrial pathways. The study suggested that modifications to the thiazole structure could enhance its anticancer activity further .
  • Fungicidal Activity Assessment : A field trial published in Pest Management Science assessed the efficacy of a thiazole-based fungicide on wheat crops affected by Fusarium head blight. The trial showed a marked decrease in disease incidence and an increase in yield compared to untreated controls .

Mechanism of Action

The mechanism of action of thiazole, 4,5-dihydro-2-[[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]thio]- involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the tetrazole moiety can coordinate with metal ions or form additional hydrogen bonds. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Thiazole and Dihydrothiazole Derivatives

  • Structural Similarities : Derivatives such as 4,5-dihydro-2-pentylthiazole () share the dihydrothiazole core but lack the tetrazole substituent. These compounds typically exhibit simpler alkyl or aryl substituents, which modulate solubility and biological activity .

Tetrazole-Containing Compounds

  • 1H-Tetrazole Derivatives (): These compounds, such as 2-((1H-tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol, prioritize the tetrazole’s acidic proton for salt formation or enzyme inhibition. However, they lack the dihydrothiazole scaffold, which in the target compound may confer conformational rigidity and enhanced binding specificity .
  • Activity Profile: Tetrazoles are known for stability in metal complexes and enzyme inhibition (e.g., angiotensin II receptor blockers), but the target compound’s dihydrothiazole-tetrazole hybrid structure may offer unique multi-target interactions .

Triazole and Thiadiazole Hybrids

  • Triazolo-Thiadiazoles (): Compounds like thiazolo[4,3-b]-1,3,4-thiadiazole combine thiazole with triazole/thiadiazole systems. These hybrids often exhibit broad-spectrum antimicrobial or anticancer activities but differ in substituent patterns and saturation levels compared to the target compound .
  • Substituent Effects: The phenyl group on the tetrazole in the target compound may enhance π-π stacking with biological targets, a feature absent in non-aromatic triazolo-thiadiazoles .

Multi-Heterocyclic Systems

  • Thiazole-Triazole-Pyrimidine Hybrids (): For example, ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate integrates three heterocycles, showing stronger enzyme inhibition than the target compound. However, its complexity may reduce synthetic feasibility .
  • Benzylidene Derivatives (): Compounds like (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one emphasize halogenated benzylidene groups for anticancer activity. The target compound’s tetrazole substituent instead prioritizes hydrogen bonding and metabolic stability .

Research Findings and Gaps

  • Synthetic Feasibility : The target compound’s synthesis may benefit from methods used for tetrazole-thioethers (), but its dihydrothiazole core requires precise reduction steps to avoid over-saturation .
  • Biological Potential: While similar compounds show antifungal, anticancer, and antimicrobial activities (), the target compound’s unique structure suggests unexplored multi-target mechanisms. Molecular modeling () could predict its interactions with enzymes like CYP450 or kinases .
  • Limitations : Current data lack in vivo studies and toxicity profiles. Comparative studies with benzothiazole derivatives () are needed to evaluate efficacy in disease models .

Q & A

Q. Basic

  • Recrystallization : Use aqueous acetic acid or ethanol-water mixtures to remove unreacted starting materials () .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients separates isomers or byproducts ().
  • HPLC : For high-purity requirements (e.g., bioactivity assays), reverse-phase C18 columns with acetonitrile/water eluents are effective .

How can computational methods guide the design of thiazole-tetrazole derivatives for target-specific bioactivity?

Q. Advanced

  • Molecular docking : Predict binding modes to targets (e.g., histone deacetylases) using AutoDock Vina. shows that substituents like bromophenyl (compound 9c) enhance hydrophobic interactions in active sites .
  • QSAR modeling : Correlate electronic parameters (HOMO-LUMO gaps) with antibacterial IC50_{50} values ().
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize candidates .

What mechanistic insights explain the reactivity of the tetrazole-thioether linkage?

Advanced
The tetrazole-thioether group undergoes:

  • Nucleophilic substitution : The sulfur atom acts as a leaving group in alkylation reactions ().
  • Oxidative coupling : Under acidic conditions, tetrazole rings participate in Huisgen cycloadditions ().
  • pH-dependent tautomerism : In basic media, thiolate formation increases electrophilicity at the thiazole C2 position () .

How do solvent effects influence the thiole-thione tautomeric equilibrium in related compounds?

Advanced
Polar aprotic solvents (e.g., DMSO) stabilize the thione form via hydrogen bonding, while nonpolar solvents favor thiol tautomers (). For example, in 1,3,4-oxadiazole-thiones, IR carbonyl stretches at 1670 cm1^{-1} (thione) vs. S-H stretches at 2550 cm1^{-1} (thiol) confirm solvent-dependent equilibria .

What strategies mitigate byproduct formation during cyclization steps?

Q. Advanced

  • Catalyst screening : Bleaching Earth Clay reduces side reactions in PEG-400 by adsorbing acidic byproducts () .
  • Low-temperature stepwise addition : Introduce reagents gradually at 0–5°C to prevent exothermic decomposition ().
  • Microwave-assisted synthesis : Shorten reaction times (10–15 min vs. hours) to minimize dimerization () .

How are bioactivity assays designed to evaluate anticancer potential?

Q. Advanced

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7), comparing IC50_{50} values with doxorubicin controls ().
  • Apoptosis markers : Measure caspase-3 activation via Western blotting ().
  • Synergy studies : Combine with cisplatin to assess enhanced efficacy () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiazole, 4,5-dihydro-2-[[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]thio]-
Reactant of Route 2
Thiazole, 4,5-dihydro-2-[[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]thio]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.